5-Iodo-3-methylimidazo[2,1-b][1,3]thiazole
Overview
Description
5-Iodo-3-methylimidazo[2,1-b][1,3]thiazole is a heterocyclic compound with the molecular formula C6H5IN2S and a molecular weight of 264.09 g/mol This compound is characterized by the presence of an iodine atom at the 5th position, a methyl group at the 3rd position, and a fused imidazo-thiazole ring system
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various cellular targets, such as dna and topoisomerase ii
Mode of Action
Related compounds have been shown to interact with their targets, leading to various cellular changes . For instance, some compounds bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Related compounds have been shown to affect various pathways, leading to downstream effects such as apoptosis
Result of Action
Related compounds have been shown to induce apoptosis in cancer cells
Biochemical Analysis
Biochemical Properties
5-Iodo-3-methylimidazo[2,1-b][1,3]thiazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context . The nature of these interactions often involves binding to the active site of the enzyme, thereby modulating its activity.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can induce changes in the expression of specific genes, leading to alterations in cellular behavior . Additionally, it has been observed to impact metabolic processes, potentially disrupting normal cellular functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as proteins and nucleic acids, altering their structure and function. This binding can result in enzyme inhibition or activation, depending on the specific interaction . Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can degrade over time, leading to a decrease in its biological activity . Additionally, long-term exposure to the compound can result in cumulative effects on cellular processes, potentially leading to significant alterations in cell function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or gene expression. At higher doses, it can induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where a specific dosage level results in a significant change in the compound’s biological activity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. It can influence metabolic flux and alter metabolite levels, potentially disrupting normal metabolic functions . The compound’s interactions with specific enzymes can lead to changes in the overall metabolic profile of the cell, affecting energy production and other critical cellular functions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can influence the compound’s localization and accumulation within specific cellular compartments, affecting its overall activity and function.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biological activity, contributing to its effects on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-3-methylimidazo[2,1-b][1,3]thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-mercaptoimidazole with methyl iodide, followed by cyclization with an appropriate reagent to form the imidazo-thiazole ring . The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3).
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the laboratory-scale reactions. This includes scaling up the reaction volumes, ensuring consistent quality of reagents, and employing industrial reactors to maintain controlled reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 5-Iodo-3-methylimidazo[2,1-b][1,3]thiazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 5th position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydride (NaH) and nucleophiles like amines or thiols can be used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) may be employed.
Reduction: Reducing agents like sodium borohydride (NaBH4) can be used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom .
Scientific Research Applications
5-Iodo-3-methylimidazo[2,1-b][1,3]thiazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of biological pathways and interactions due to its unique structure.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: Known for its anti-tuberculosis activity.
Imidazo[1,2-c]thiazole: Another heterocyclic compound with similar structural features but different biological activities.
Uniqueness: 5-Iodo-3-methylimidazo[2,1-b][1,3]thiazole is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various substitution reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Properties
IUPAC Name |
5-iodo-3-methylimidazo[2,1-b][1,3]thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5IN2S/c1-4-3-10-6-8-2-5(7)9(4)6/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCKGHZLZQYZUOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC=C(N12)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5IN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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